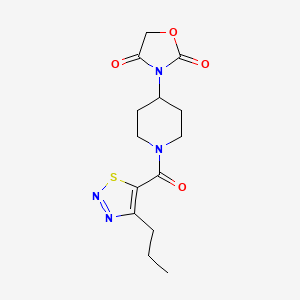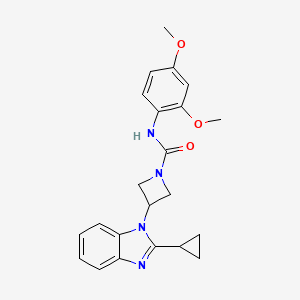
2-Hydroxy-2-methyl-4-phenylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-2-methyl-4-phenylbutanoic acid is an organic compound with the molecular formula C11H14O3. It is a white solid at room temperature and is known for its applications in various fields, including pharmaceuticals and chemical synthesis . The compound is characterized by the presence of a hydroxyl group, a methyl group, and a phenyl group attached to a butanoic acid backbone.
Mécanisme D'action
Mode of Action
2-Hydroxy-2-methyl-4-phenylbutanoic acid acts as an ACE inhibitor . By inhibiting ACE, it prevents the formation of angiotensin II, thereby leading to a decrease in blood pressure . This compound is a key precursor for the production of ACE inhibitors .
Biochemical Pathways
The compound is involved in the biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate (OPBE) to ®-2-hydroxy-4-phenylbutanoate esters (R-HPBE) with carbonyl reductases . This process has several advantageous attributes, including high enantioselectivity, mild reaction conditions, high catalytic efficiency, and environmental benignity .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of blood pressure . By inhibiting ACE and preventing the formation of angiotensin II, it reduces vasoconstriction and thus lowers blood pressure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solvent used in the biocatalytic reduction process can impact the enzymatic reactions . Solvents with a higher log P are more hydrophobic and thus more advantageous for enzymatic reactions
Analyse Biochimique
Biochemical Properties
The role of 2-Hydroxy-2-methyl-4-phenylbutanoic acid in biochemical reactions is significant. It is involved in the biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate (OPBE) to ®-2-hydroxy-4-phenylbutanoate esters (R-HPBE) with carbonyl reductases . This process is characterized by high enantioselectivity, mild reaction conditions, high catalytic efficiency, and environmental benignity .
Cellular Effects
Given its role as a precursor in the production of ACE inhibitors, it can be inferred that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism related to the regulation of blood pressure .
Molecular Mechanism
It is known to be involved in the biocatalytic asymmetric reduction of OPBE to R-HPBE with carbonyl reductases . This suggests that it may interact with these enzymes and potentially influence their activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-methyl-4-phenylbutanoic acid can be achieved through several methods. One common approach involves the asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate using carbonyl reductases. This method is favored for its high enantioselectivity and mild reaction conditions . Another method involves the biocatalytic reduction of 2-oxo-4-phenylbutanoic acid using engineered enzymes such as d-lactate dehydrogenase from Lactobacillus plantarum .
Industrial Production Methods: Industrial production of this compound often employs biocatalytic processes due to their efficiency and environmental friendliness. Recombinant yeast cells expressing specific enzymes are used to achieve high yields and enantiomeric excess .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroxy-2-methyl-4-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products: The major products formed from these reactions include ketones, aldehydes, and substituted derivatives of the original compound .
Applications De Recherche Scientifique
2-Hydroxy-2-methyl-4-phenylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Medicine: Its derivatives are used in the development of pharmaceuticals for cardiovascular diseases.
Comparaison Avec Des Composés Similaires
2-Hydroxy-4-phenylbutanoic acid: Similar structure but lacks the methyl group.
4-Phenylbutanoic acid: Lacks both the hydroxyl and methyl groups.
2-Hydroxy-2-methylbutanoic acid: Lacks the phenyl group.
Uniqueness: 2-Hydroxy-2-methyl-4-phenylbutanoic acid is unique due to the presence of all three functional groups (hydroxyl, methyl, and phenyl) on the butanoic acid backbone. This combination imparts specific chemical properties and biological activities that are not observed in the similar compounds listed above .
Propriétés
IUPAC Name |
2-hydroxy-2-methyl-4-phenylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(14,10(12)13)8-7-9-5-3-2-4-6-9/h2-6,14H,7-8H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVARADSUFYREX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-tert-butyl-2-methyl-2H,4H-indeno[1,2-c]pyrazol-4-one](/img/structure/B2948522.png)
![2-methoxy-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide](/img/structure/B2948525.png)
![1-(4-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)piperidin-1-yl)ethanone](/img/structure/B2948527.png)

![N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2948529.png)
![3-Cyclopropyl-1-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2948532.png)
![Ethyl 5-(2-methylbenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2948534.png)
![2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2948535.png)


![2-((4-fluorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2948539.png)

![1-(3,5-Dichloro-4-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2948542.png)
![1-[(4-Aminophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B2948543.png)
